molecular formula C15H27NO6 B2377786 (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate CAS No. 18635-51-3

(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Cat. No. B2377786
CAS RN: 18635-51-3
M. Wt: 317.382
InChI Key: QJMOKJOSDZAYSQ-JTQLQIEISA-N
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Description

“(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate” is a chemical compound. The tert-butoxycarbonyl (Boc) group is a protective group used in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate involves reduction and inversion methods . Another compound, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, was synthesized using thionyl chloride in methanol under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the crystal structure of 2-tert-butyl 1-methyl 5-{4-[(methoxycarbonyl)amino]phenyl}-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate has been reported .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . In the synthesis of similar compounds, the Boc group has been selectively deprotected using oxalyl chloride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate has a molecular weight of 227.26 .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Boc-Glu(otbu)-ome is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues . This process is crucial in the field of biochemistry for the production of peptides.

Deprotection Studies

The compound is also used in deprotection studies. For instance, it has been used to study the fast, efficient, and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) . This research is significant in the field of organic chemistry, particularly in the synthesis of complex molecules.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate has a hazard statement of H315-H319-H335 .

Mechanism of Action

Target of Action

Boc-Glu(otbu)-ome, also known as 5-O-tert-butyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate or (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, is a derivative of glutamic acid . It is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate tert-butyl ester residues . The primary targets of this compound are therefore the peptide chains that it helps to form.

Mode of Action

As an N-terminal protected amino acid, Boc-Glu(otbu)-ome interacts with its targets (the peptide chains) by being incorporated into them during the process of peptide synthesis . The tert-butoxycarbonyl (Boc) group serves as a protective group, preventing unwanted side reactions during the synthesis process .

Biochemical Pathways

The biochemical pathways affected by Boc-Glu(otbu)-ome are those involved in peptide synthesis. By contributing to the formation of unique peptides, this compound can influence a wide range of biological processes, depending on the specific function of the peptide being synthesized .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting peptides would depend on their specific structures and sequences .

Result of Action

The molecular and cellular effects of Boc-Glu(otbu)-ome’s action are primarily seen in the unique peptides that it helps to synthesize. These peptides can have a wide range of effects, depending on their specific structures and sequences .

Action Environment

The action of Boc-Glu(otbu)-ome is influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and solvent conditions . Furthermore, the stability of this compound can be influenced by storage conditions. It is recommended to be stored at -20°C to maintain its stability .

properties

IUPAC Name

5-O-tert-butyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO6/c1-14(2,3)21-11(17)9-8-10(12(18)20-7)16-13(19)22-15(4,5)6/h10H,8-9H2,1-7H3,(H,16,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMOKJOSDZAYSQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

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